4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
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Overview
Description
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a chemical compound that has gained considerable attention in a wide range of research fields due to its diverse physical and chemical properties, as well as its unique biological activities. It is a protected amine and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula for “4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is C18H22N2O2 . Its molecular weight is 298.38 .Physical And Chemical Properties Analysis
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a solid . Its empirical formula is C18H22N2O2 and its molecular weight is 298.38 .Scientific Research Applications
Protein Microsequencing
A novel class of isothiocyanates for protein microsequencing includes compounds substituted in the 4-position of the phenyl ring with a protected amine, similar in structure to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline. These compounds enable fluorescent labeling during protein sequencing, significantly enhancing sensitivity and detection capabilities (L'italien & Kent, 1984).
Water-Soluble Conducting Copolymers
Research on densely grafted polymers containing poly(aniline-2-sulfonic acid-co-aniline)s as side chains highlights the application of similar structures in producing novel, water-soluble conducting copolymers (Hua & Ruckenstein, 2005).
γ-Turn Mimicry in Drug Design
Compounds structurally related to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline have been explored for γ-turn mimicry in drug design. These compounds have potential applications in modeling and understanding protein structures and interactions (Doerr & Lubell, 2015).
Corrosion Inhibition
Research into compounds similar to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline has revealed their potential as corrosion inhibitors, particularly in preventing the corrosion of metals in acidic environments. This application is significant in material science and engineering (Daoud et al., 2014).
Electroluminescent Materials
Studies have explored compounds with structures related to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline as novel classes of emitting amorphous molecular materials. These materials show promise in organic electroluminescent devices, offering potential applications in electronics and display technologies (Doi et al., 2003).
Cross-Coupling Reactions in Organic Chemistry
The use of derivatives of 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline in cross-coupling reactions, such as Heck and Suzuki reactions, is an important application in organic synthesis. This approach facilitates the creation of complex organic compounds (Aydemir et al., 2009).
Conducting Polyaniline Synthesis
The synthesis of conducting polyaniline from aniline dimers, which are structurally similar to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline, represents a significant application in materials science, particularly for developing conducting polymers (Dias et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-[4-(aminomethyl)phenyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVJEWXABJGFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373397 |
Source
|
Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
CAS RN |
811842-12-3 |
Source
|
Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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